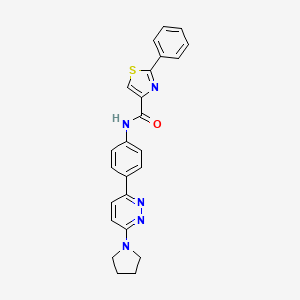
2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide
カタログ番号 B2406258
CAS番号:
1207040-50-3
分子量: 427.53
InChIキー: IMUNCXDBQVEPMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a phenyl group, a pyrrolidinyl group, a pyridazinyl group, a thiazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole ring, the introduction of the phenyl groups, and the formation of the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, and the phenyl groups could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present .科学的研究の応用
Synthesis and Biological Activity
- Biological Activity of Arylazothiazole Disperse Dyes : Novel heterocyclic aryl monoazo organic compounds, including derivatives related to thiazole, have shown significant antioxidant, antitumor, and antimicrobial activities. These compounds have potential applications in sterile and biologically active fabrics due to their color characteristics and fastness properties (Khalifa et al., 2015).
Synthesis and Antimicrobial Activity
- Synthesis of Thiazole Derivatives : Research into the synthesis of novel thiazole derivatives, including those similar to 2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide, has demonstrated their potential antimicrobial activities. These derivatives could be significant in developing new antimicrobial agents (Abdelhamid et al., 2010).
Synthesis and Antituberculosis Activity
- Thiazole-Aminopiperidine Analogues as Tuberculosis Inhibitors : A series of thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their antituberculosis activity. These compounds have shown promise in inhibiting Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Jeankumar et al., 2013).
Optimization of Compounds for Cancer Treatment
- Optimization of Benzimidazole Carboxamide PARP Inhibitors : Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors has shown significant potential in treating cancer. These inhibitors exhibit strong potency against the PARP enzyme and have demonstrated efficacy in cancer models (Penning et al., 2010).
Synthesis and Anticancer Activity
- Synthesis of Heterocyclic Compounds for Anticancer Evaluation : The synthesis of new diaryl-substituted heterocyclic compounds, including those related to pyridine and thiazole, has been explored for their anticancer properties. These compounds have shown promising results in inhibiting the growth of cancer cell lines (Mansour et al., 2020).
Antiviral Activity
- Synthesis and Antiviral Activity of Pyridazine Derivatives : The synthesis of pyridazine derivatives, which are structurally related to 2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide, has shown potential antiviral activities. These compounds could be important in developing new antiviral therapies (Attaby et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c30-23(21-16-31-24(26-21)18-6-2-1-3-7-18)25-19-10-8-17(9-11-19)20-12-13-22(28-27-20)29-14-4-5-15-29/h1-3,6-13,16H,4-5,14-15H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUNCXDBQVEPMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(Phenoxymethyl)-3-phenylisoxazole
35121-46-1

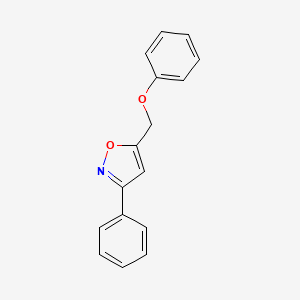
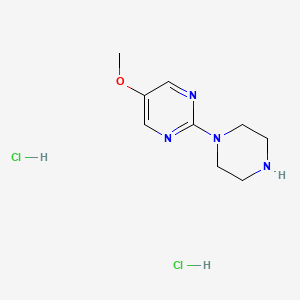
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
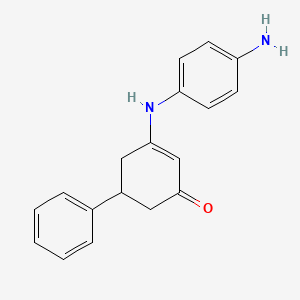
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
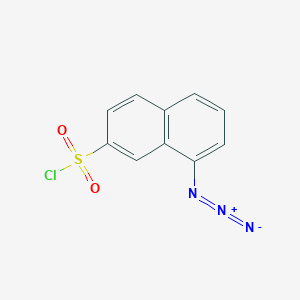


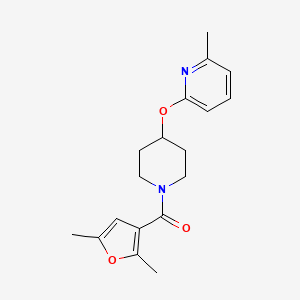
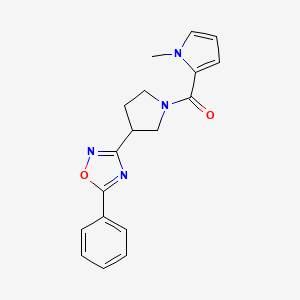
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)